1,3-Bis(4'-fluorobiphenyl-4-yl)urea
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Overview
Description
1,3-BIS({4’-FLUORO-[1,1’-BIPHENYL]-4-YL})UREA: is an organic compound with the molecular formula C13H10F2N2O . It is a derivative of urea, where the hydrogen atoms are replaced by fluorinated biphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-BIS({4’-FLUORO-[1,1’-BIPHENYL]-4-YL})UREA can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with phosgene to form 4-fluorophenyl isocyanate. This intermediate is then reacted with another equivalent of 4-fluoroaniline to yield the final product. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of 1,3-BIS({4’-FLUORO-[1,1’-BIPHENYL]-4-YL})UREA involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1,3-BIS({4’-FLUORO-[1,1’-BIPHENYL]-4-YL})UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The fluorine atoms in the biphenyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions
Major Products:
Oxidation: Formation of urea derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of biphenyl derivatives with substituted functional groups
Scientific Research Applications
1,3-BIS({4’-FLUORO-[1,1’-BIPHENYL]-4-YL})UREA has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,3-BIS({4’-FLUORO-[1,1’-BIPHENYL]-4-YL})UREA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, its fluorinated biphenyl groups can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
1,3-BIS(4-FLUOROPHENYL)UREA: Similar structure but lacks the biphenyl groups, resulting in different chemical properties and applications.
1,3-BIS(3-FLUORO-4-MORPHOLINOPHENYL)UREA:
Uniqueness: 1,3-BIS({4’-FLUORO-[1,1’-BIPHENYL]-4-YL})UREA is unique due to its fluorinated biphenyl groups, which confer distinct chemical properties, such as increased hydrophobicity and stability. These properties make it suitable for applications in various fields, including advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C25H18F2N2O |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
1,3-bis[4-(4-fluorophenyl)phenyl]urea |
InChI |
InChI=1S/C25H18F2N2O/c26-21-9-1-17(2-10-21)19-5-13-23(14-6-19)28-25(30)29-24-15-7-20(8-16-24)18-3-11-22(27)12-4-18/h1-16H,(H2,28,29,30) |
InChI Key |
RYUYESJWGXJMFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)NC(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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